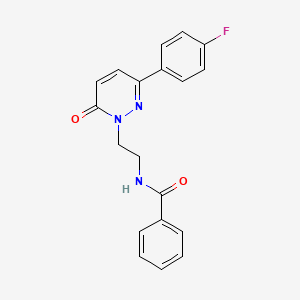

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

描述

N-(2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a benzamide derivative featuring a pyridazinone core substituted with a 4-fluorophenyl group and an ethylbenzamide side chain. This compound is structurally notable for its dual pharmacophores: the pyridazinone moiety is associated with kinase inhibition and anti-inflammatory activity, while the benzamide group is commonly linked to histone deacetylase (HDAC) inhibitory properties . Its synthesis typically involves coupling pyridazinone intermediates with benzamide derivatives under basic conditions, as seen in related benzamide syntheses .

属性

IUPAC Name |

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c20-16-8-6-14(7-9-16)17-10-11-18(24)23(22-17)13-12-21-19(25)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOONVMJVFHZGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds interact with multiple receptors, which can be helpful in developing new useful derivatives.

Mode of Action

It is likely that it interacts with its targets in a manner similar to other bioactive aromatic compounds, resulting in changes that affect the function of the target.

Biochemical Pathways

The specific biochemical pathways affected by the compound are currently unknown. It is known that bioactive aromatic compounds can affect a variety of pathways, leading to diverse downstream effects.

Pharmacokinetics

The compound’s molecular weight is 294119, which may influence its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. It is known that bioactive aromatic compounds can have diverse biological activities.

生物活性

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula: C19H18FN4O2

- Molecular Weight: 380.4 g/mol

- CAS Number: 922994-01-2

The structure of this compound includes a pyridazinone core, a fluorophenyl group, and an amide linkage, which may contribute to its biological interactions.

The biological activity of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorophenyl group is believed to enhance binding affinity to specific biological targets, potentially altering cellular processes.

1. Antimicrobial Activity

Research indicates that derivatives of pyridazinone compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide have shown effectiveness against various bacterial strains.

| Compound | Activity | Target |

|---|---|---|

| N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | Moderate | Gram-positive bacteria |

| Similar Pyridazinones | High | Gram-negative bacteria |

2. Cholinesterase Inhibition

Studies have demonstrated that certain derivatives of this compound can inhibit cholinesterases, which are critical in neurotransmission. The inhibition of acetylcholinesterase (AChE) is particularly relevant for treating neurodegenerative diseases like Alzheimer's.

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | 5.0 | High towards AChE |

| Tacrine (reference) | 5.5 | Moderate |

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridazinone derivatives, including N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide. The results indicated that this compound exhibited promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of cholinesterase inhibitors derived from pyridazinone scaffolds. The study found that N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide demonstrated significant inhibition of AChE, which could be beneficial in treating Alzheimer's disease .

相似化合物的比较

Structural Comparisons

The compound shares structural similarities with several benzamide and pyridazinone derivatives (Table 1). Key differences lie in substituent groups and their positions, which critically influence bioactivity and selectivity.

Key Observations :

- Pyridazinone vs. Pyrimidinone Cores: Pyridazinone derivatives (e.g., the target compound and (S)-17b) exhibit HDAC inhibition, while pyrimidinone analogs (e.g., N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide) target KFase . The pyridazinone’s electron-deficient core may enhance binding to HDAC’s catalytic zinc ion.

- Fluorophenyl Substitution: The 4-fluorophenyl group in the target compound enhances metabolic stability and target affinity compared to non-fluorinated analogs, as seen in HDAC inhibitors .

Pharmacological Activity Comparisons

HDAC Inhibition :

- The target compound’s analog, (S)-17b, inhibits class I HDAC isoforms (IC₅₀ = 34.6 μM for hERG channel) and shows potent antitumor activity in SKM-1 xenograft models (tumor growth inhibition >70% at 50 mg/kg) .

- In contrast, non-pyridazinone benzamides (e.g., vorinostat) lack the pyridazinone moiety and show broader HDAC class inhibition but poorer isoform selectivity.

KFase Inhibition :

- N-(2,4-Diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide binds to KFase with an affinity energy of -9.0 kcal/mol, outperforming the target compound’s structural analogs in mosquito-specific enzyme targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。